Cas no 53546-75-1 (2-(2,3,4,5,6-pentamethylphenyl)acetic acid)

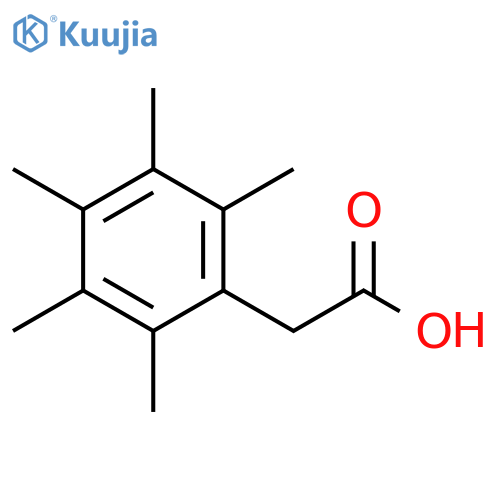

53546-75-1 structure

商品名:2-(2,3,4,5,6-pentamethylphenyl)acetic acid

2-(2,3,4,5,6-pentamethylphenyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2,3,4,5,6-pentamethylphenyl)acetic acid

- Pentamethylphenylacetic acid

- DTXSID00447057

- SCHEMBL12042065

- 2-(2,3,4,5,6-pentamethylphenyl)aceticacid

- (2,3,4,5,6-PENTAMETHYLPHENYL)ACETIC ACID

- 53546-75-1

-

- MDL: MFCD06208063

- インチ: InChI=1S/C13H18O2/c1-7-8(2)10(4)12(6-13(14)15)11(5)9(7)3/h6H2,1-5H3,(H,14,15)

- InChIKey: QTLUOJYCCCQCKY-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C)C(=C(CC(=O)O)C(=C1C)C)C

計算された属性

- せいみつぶんしりょう: 206.130679813g/mol

- どういたいしつりょう: 206.130679813g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 221

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 37.3Ų

2-(2,3,4,5,6-pentamethylphenyl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AG57460-5g |

2-(2,3,4,5,6-Pentamethylphenyl)acetic acid |

53546-75-1 | 97% | 5g |

$2380.00 | 2024-04-19 | |

| A2B Chem LLC | AG57460-1g |

2-(2,3,4,5,6-Pentamethylphenyl)acetic acid |

53546-75-1 | 97% | 1g |

$754.00 | 2024-04-19 | |

| Crysdot LLC | CD12063989-5g |

2-(2,3,4,5,6-Pentamethylphenyl)acetic acid |

53546-75-1 | 97% | 5g |

$1825 | 2024-07-24 | |

| Crysdot LLC | CD12063989-1g |

2-(2,3,4,5,6-Pentamethylphenyl)acetic acid |

53546-75-1 | 97% | 1g |

$550 | 2024-07-24 |

2-(2,3,4,5,6-pentamethylphenyl)acetic acid 関連文献

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

53546-75-1 (2-(2,3,4,5,6-pentamethylphenyl)acetic acid) 関連製品

- 622-47-9(2-(p-tolyl)acetic acid)

- 42288-46-0(3,5-Dimethylphenylacetic acid)

- 7325-46-4(1,4-Phenylenediacetic acid)

- 30981-98-7(2-(2,3-Dimethylphenyl)acetic acid)

- 4408-60-0(Mesitylacetic acid)

- 13612-34-5(2-(2,5-dimethylphenyl)acetic acid)

- 621-36-3(m-Tolylacetic acid)

- 644-36-0(o-Tolylacetic acid)

- 7500-53-0(2-[2-(carboxymethyl)phenyl]acetic acid)

- 6331-04-0(2-(2,4-dimethylphenyl)acetic acid)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬